molecular formula C26H32BrN5O4 B2969008 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide CAS No. 892286-24-7

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide

Cat. No.: B2969008
CAS No.: 892286-24-7
M. Wt: 558.477
InChI Key: QNDXRPIXSKKUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide: is a synthetic organic compound known for its potential applications in various scientific fields, particularly chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthesis of the Quinazolinone Core: : The preparation begins with the synthesis of the quinazolinone core by cyclization of appropriate precursors such as anthranilic acid derivatives with various reagents under controlled conditions.

  • Introduction of the Bromo Substituent: : A bromination reaction is then conducted to introduce the bromo substituent at the desired position on the quinazolinone ring, typically using bromine or N-bromosuccinimide.

  • Functionalization with Butanamide: : The next step involves the attachment of the butanamide group via amide coupling reactions using suitable coupling agents like EDCI or DCC.

  • Attachment of the Piperazine Moiety: : Finally, the compound is functionalized with the piperazine moiety by reacting it with the corresponding bromo compound in the presence of a base, completing the synthesis of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide.

Industrial Production Methods: : Industrial production methods for this compound may involve optimization of the above synthetic routes for larger scale production, ensuring higher yield, purity, and cost-effectiveness. This can include the use of more efficient catalysts, solvents, and optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group or other oxidizable positions.

  • Reduction: : Reduction reactions can be performed on the quinazolinone core to modify its oxidation state.

  • Substitution: : Electrophilic substitution reactions, especially at the bromo position, can yield various derivatives.

Common Reagents and Conditions:
  • Oxidation: : Reagents like m-CPBA or KMnO₄ under acidic conditions.

  • Reduction: : Hydrogen gas in the presence of palladium on carbon (Pd/C).

  • Substitution: : Various nucleophiles can be used under appropriate conditions, such as anhydrous solvents and controlled temperatures.

Major Products Formed:
  • Oxidation typically produces quinones or hydroxylated products.

  • Reduction can yield reduced quinazolinone derivatives.

  • Substitution reactions result in a variety of functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Synthesis of Novel Compounds: : This compound serves as a precursor for synthesizing a variety of novel compounds with potential pharmaceutical applications. Biology and Medicine :

  • Potential Therapeutic Agent: : Studies have shown that derivatives of this compound exhibit promising biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. Industry :

  • Material Science: : Its unique structure allows it to be utilized in the design of new materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways: : The exact mechanism of action can vary depending on the specific application and derivative of the compound. For instance:

  • In Cancer Therapy: : The compound may interact with DNA, inhibiting cell proliferation or inducing apoptosis.

  • Anti-inflammatory Activity: : It might inhibit specific enzymes or signaling pathways involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds:

  • 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide: : Lacks the piperazine moiety, resulting in different biological properties.

  • N-(3-(4-(4-hydroxyphenyl)piperazin-1-yl)propyl)-butanamide: : Contains a hydroxy group instead of a methoxy group, altering its reactivity and application potential.

Uniqueness: : What sets 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide apart is its multi-functionalized structure, which provides a versatile platform for further chemical modifications and broad-spectrum applications in various scientific fields.

There you have it—a comprehensive dive into the world of This compound . Curious about more intricate details, or shall we chat about something else?

Properties

CAS No.

892286-24-7

Molecular Formula

C26H32BrN5O4

Molecular Weight

558.477

IUPAC Name

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide

InChI

InChI=1S/C26H32BrN5O4/c1-36-21-8-6-20(7-9-21)31-16-14-30(15-17-31)12-3-11-28-24(33)4-2-13-32-25(34)22-18-19(27)5-10-23(22)29-26(32)35/h5-10,18H,2-4,11-17H2,1H3,(H,28,33)(H,29,35)

InChI Key

QNDXRPIXSKKUGM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.